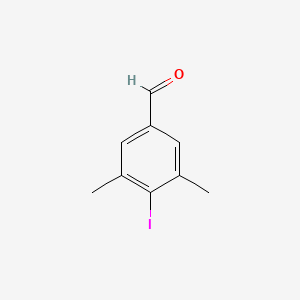

4-Iodo-3,5-dimethylbenzaldehyde

Description

4-Iodo-3,5-dimethylbenzaldehyde is a halogenated aromatic aldehyde featuring an iodine atom at the para position and methyl groups at the 3 and 5 positions on the benzene ring. This compound is synthesized via iron-catalyzed oxidation protocols, achieving a 68% yield under optimized conditions . Its structure is confirmed by NMR spectroscopy (¹H: δ 9.98 ppm, aldehyde proton; ¹³C: δ 191.4 ppm, carbonyl carbon), aligning with literature data . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl groups contribute to steric and electronic modulation.

Properties

IUPAC Name |

4-iodo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBSLYKPXQFPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3,5-dimethylbenzaldehyde typically involves the iodination of 3,5-dimethylbenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 4-Iodo-3,5-dimethylbenzoic acid.

Reduction: 4-Iodo-3,5-dimethylbenzyl alcohol.

Scientific Research Applications

4-Iodo-3,5-dimethylbenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.

Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-3,5-dimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 4-Iodo-3,5-dimethylbenzaldehyde and related aldehydes:

Biological Activity

4-Iodo-3,5-dimethylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its cytotoxic properties, possible mechanisms of action, and relevant case studies that highlight its significance in cancer research.

- Molecular Formula : C9H9I

- Molecular Weight : 246.08 g/mol

- Melting Point : 127 - 128 °C

- Boiling Point : 366.2 °C (predicted)

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of compounds related to this compound. For instance, derivatives of this compound were evaluated for their ability to induce apoptosis in various cancer cell lines.

-

Colon Cancer Cell Lines :

- The compound exhibited significant cytotoxicity against human colon cancer cell lines HCT116 and HT29.

- IC50 values for selected derivatives were found to be below 4 µM, indicating potent cytotoxic effects. Notably, some derivatives had IC50 values below 1 µM, marking them as strong candidates for further development as antineoplastic agents .

- Oral Squamous Cell Carcinomas (OSCC) :

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compounds were shown to activate caspase-3 and lead to subG1 accumulation in treated cells, which are markers of apoptotic cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated CEM lymphoma cells, contributing to the induction of apoptosis and mitochondrial membrane potential depolarization .

Study on Antineoplastic Properties

A series of experiments conducted on various derivatives of this compound revealed promising results:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 2b | HCT116 | <1 | High |

| 2d | HT29 | <1 | High |

| 3a | Ca9-22 | <2 | Moderate |

| 3e | HSC-4 | <3 | Moderate |

These results indicate that certain derivatives not only have low IC50 values but also exhibit high selectivity towards cancer cells over non-malignant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.